Methyl 5-iodo-2-methoxybenzoate
Overview
Description
“Methyl 5-iodo-2-methoxybenzoate” is a chemical compound with the molecular formula C9H9IO3 . It has a molecular weight of 292.07 g/mol .
Molecular Structure Analysis
The molecules of “this compound” are close to planar . The maximum deviation from the benzene ring plane is 0.229 (5) Å for the methyl carboxylate C atom . The methyl groups are oriented away from each other .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a melting point of 57-61 °C . The compound has a topological polar surface area of 35.5 Ų . It has a complexity of 184 .Scientific Research Applications
Suzuki Cross-Coupling Reaction
Methyl 5-iodo-2-methoxybenzoate has been utilized in Suzuki cross-coupling reactions. Chaumeil, Signorella, and Drian (2000) explored the cross-coupling reaction of this compound with sterically hindered arylboronic esters, specifically detailing the optimization process to achieve good yields of biaryls. This work highlights the compound's role in complex chemical syntheses, particularly in the creation of biaryls using palladium-catalyzed cross-coupling methods (Chaumeil, Signorella, & Drian, 2000).
Photochemical Reactions and Singlet Oxygen Quenching
The compound's potential in photochemical reactions and its interaction with singlet oxygen has been investigated. Soltermann et al. (1995) studied the generation and quenching of singlet molecular oxygen by various compounds, including methyl 2-methoxybenzoate. Their research provides insights into the compound's behavior under photostabilization conditions and its efficiency in protecting materials against degradation mediated by singlet oxygen (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
Synthesis of Iodine-Substituted Derivatives
The compound has been used as a precursor in the synthesis of iodine-substituted derivatives. Matsumoto, Takase, and Ogura (2008) described the synthesis of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes, demonstrating the versatility of this compound in synthesizing complex organic molecules (Matsumoto, Takase, & Ogura, 2008).
Corrosion Inhibition
In the field of corrosion science, an isoxazole derivative of this compound has been explored as an environment-friendly corrosion inhibitor for mild steel in acidic media. Aslam et al. (2020) conducted extensive studies, including gravimetric, electrochemical, and morphological analyses, to understand the inhibition mechanism and efficiency of this derivative (Aslam, Aslam, Alrefaee, Mobin, Aslam, Parveen, & Hussain, 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-iodo-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVKSHACIRATIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451879 | |
Record name | Methyl 5-iodo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40757-09-3 | |
Record name | Methyl 5-iodo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of Methyl 5-iodo-2-methoxybenzoate molecules within its crystal structure?
A1: In the crystal form, this compound molecules arrange themselves in stacked layers parallel to the ab plane []. Within each layer, the molecules are nearly planar. Interestingly, these layers alternate in the orientation of their substituents. One layer will have all the iodine atoms pointing in a similar direction, while the next layer will have the methoxy and methyl carboxylate groups oriented in that direction [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.